2,3,6-Trichloroaniline Hydrochloride: Molecular Weight Derivation, Stoichiometric Impact, and Analytical Workflows
2,3,6-Trichloroaniline Hydrochloride: Molecular Weight Derivation, Stoichiometric Impact, and Analytical Workflows
Executive Summary
2,3,6-Trichloroaniline (CAS: 88963-39-7) is a highly versatile halogenated aromatic amine utilized extensively as a building block in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory agents and analgesics[1][2]. In advanced drug development, the compound is frequently isolated and utilized as a hydrochloride salt (CAS: 56059-53-1)[3]. This technical guide provides a comprehensive analysis of the molecular weight of 2,3,6-Trichloroaniline hydrochloride (232.92 g/mol )[4], detailing its physicochemical derivation, its stoichiometric criticality in synthetic workflows, and the self-validating analytical protocols required for its verification.
Physicochemical Profiling & Exact Mass Derivation
The transition from the free base (2,3,6-Trichloroaniline) to the hydrochloride salt involves the protonation of the primary amine group. This structural modification disrupts the crystal lattice energy of the neutral molecule, significantly enhancing its aqueous solubility and stability against oxidative degradation—key parameters for downstream pharmaceutical processing.
Stoichiometric Breakdown:
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Free Base Formula : C6H4Cl3N (MW: ~196.46 g/mol )
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Salt Formula : C6H5Cl4N (MW: ~232.91 g/mol )
The exact molecular weight of the hydrochloride salt is calculated based on the standard atomic weights of its constituent elements. As established by industry standards, the accepted molecular weight is 232.92 g/mol [3][4].
Table 1: Atomic Contribution to the Molecular Weight of C6H5Cl4N
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 6 | 12.011 | 72.066 | 30.94% |
| Hydrogen (H) | 5 | 1.008 | 5.040 | 2.16% |
| Chlorine (Cl) | 4 | 35.450 | 141.800 | 60.88% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.01% |
| Total | 16 | - | 232.913 | 100.00% |
The Criticality of Molecular Weight in Drug Development
In pharmaceutical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) used to build complex Active Pharmaceutical Ingredient (API) scaffolds, stoichiometric precision is non-negotiable.
The Causality of Error: Failing to account for the hydrochloride salt's mass (using the free base MW of 196.46 g/mol instead of the salt MW of 232.92 g/mol ) results in a ~15.6% stoichiometric deficit of the aniline substrate.
Impact on Yield and Purity: This mass deficit alters the molar equivalents relative to the palladium catalyst and the electrophilic coupling partner. An excess of the electrophile can lead to off-target side reactions (such as over-alkylation or homocoupling), generating impurities that are notoriously difficult to purge during crystallization. This ultimately depresses the overall yield and compromises the purity profile of the pharmaceutical intermediate[2].
Self-Validating Analytical Protocols for Molecular Weight Verification
To establish absolute trustworthiness in the raw material's identity and stoichiometry, a single analytical technique is insufficient. Electrospray Ionization Mass Spectrometry (ESI-MS) typically desolvates and deprotonates the salt in the source, yielding only the mass of the free base. Therefore, a self-validating orthogonal system is required: LC-MS to confirm the parent organic mass, coupled with Argentometric Titration to confirm the exact 1:1 molar ratio of the hydrochloride counterion.
Protocol A: LC-ESI-MS for Parent Mass Confirmation
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Sample Preparation : Accurately weigh 10.0 mg of 2,3,6-Trichloroaniline hydrochloride and dissolve in 10 mL of a 50:50 Methanol:Water mixture to yield a 1 mg/mL stock. Dilute to 10 µg/mL using 0.1% Formic acid in MS-grade Water.
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Chromatographic Separation : Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5-95% Acetonitrile (supplemented with 0.1% Formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Detection : Operate the mass spectrometer in Positive ESI mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).
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Data Interpretation : The base peak must correspond to the protonated free base [M+H]+ . Given the isotopic distribution of three chlorine atoms ( Cl3 cluster), the spectrum will show a characteristic M, M+2, M+4, M+6 pattern. The primary monoisotopic peak must be observed at m/z 195.9.
Protocol B: Modified Volhard Titration for Hydrochloride Stoichiometry
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Sample Preparation : Dissolve exactly 232.9 mg (1.00 mmol based on the theoretical MW of 232.92 g/mol ) of the salt in 50 mL of deionized water.
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Precipitation : Add exactly 20.00 mL of standardized 0.100 M Silver Nitrate ( AgNO3 ) solution to precipitate the chloride as AgCl . Add 2 mL of 6M Nitric Acid to acidify the solution and prevent the precipitation of silver carbonate.
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Indicator Addition : Add 2 mL of Ferric Ammonium Sulfate indicator.
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Back-Titration : Titrate the unreacted AgNO3 with standardized 0.100 M Potassium Thiocyanate ( KSCN ) until a faint, permanent reddish-brown color persists.
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Causality & Validation : The volume of KSCN used should be exactly 10.00 mL. This confirms that exactly 10.00 mL (1.00 mmol) of AgNO3 reacted with the chloride, validating the 1:1 stoichiometric ratio of HCl to the trichloroaniline base, thereby confirming the bulk molecular weight of 232.92 g/mol .
Analytical Workflow Visualization
Analytical workflow for the molecular weight verification of 2,3,6-Trichloroaniline hydrochloride.
References
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[4] Title: 33663-50-2 | 2,4,6-Trichloroaniline hydrochloride | BLD Pharm (Contains 2,3,6-Trichloroaniline hydrochloride specifications)
- Source: bldpharm.com
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[3] Title: CAS:56059-53-1, 2,3,6-Trichloroaniline hydrochloride - 毕得医药
- Source: bidepharm.com
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[1] Title: 634-67-3 | 2,3,4-Trichloroaniline | Aryls | Ambeed.com (Pharmaceutical Intermediates)
- Source: ambeed.com
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[2] Title: United States Patent Office - Googleapis.com (Patent referencing 2,3,6-trichloroaniline in anti-inflammatory agent synthesis)
- Source: googleapis.com
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